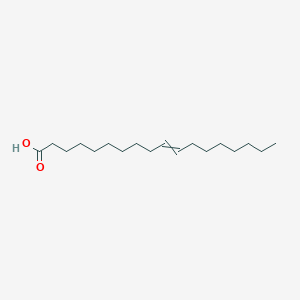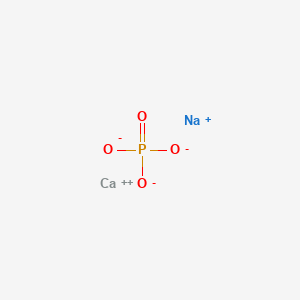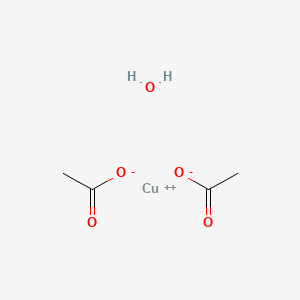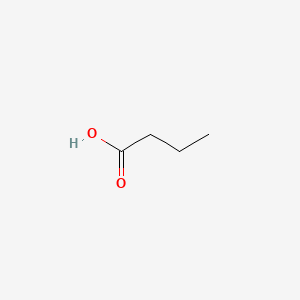
Fatty acids, C14-18 and C16-18-unsatd., sodium salts
Vue d'ensemble
Description
Fatty acids, C14-18 and C16-18-unsaturated, sodium salts are a group of compounds formed by the reaction of unsaturated fatty acids with sodium ions. These compounds are commonly used as surfactants due to their ability to reduce surface tension and enhance the mixing of water with oils and other substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, C14-18 and C16-18-unsaturated, sodium salts typically involves the reaction of unsaturated fatty acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salts .
Industrial Production Methods
In industrial settings, the production of these sodium salts involves the saponification of unsaturated fatty acids with sodium hydroxide. This process is carried out in large reactors where the fatty acids are heated and mixed with sodium hydroxide to form the sodium salts .
Analyse Des Réactions Chimiques
Types of Reactions
Fatty acids, C14-18 and C16-18-unsaturated, sodium salts can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated bonds.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium catalysts are used.
Substitution: Reagents like potassium chloride can be used to replace sodium ions with potassium ions.
Major Products Formed
Oxidation: Peroxides and hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Potassium salts of the fatty acids.
Applications De Recherche Scientifique
Fatty acids, C14-18 and C16-18-unsaturated, sodium salts have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability.
Medicine: Utilized in drug formulations to enhance the bioavailability of hydrophobic drugs.
Industry: Used in the production of detergents, emulsifiers, and lubricants
Mécanisme D'action
The mechanism of action of fatty acids, C14-18 and C16-18-unsaturated, sodium salts involves their ability to reduce surface tension and form micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in aqueous environments. The sodium ions play a crucial role in stabilizing the micelles and facilitating their formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fatty acids, C14-18 and C16-18-unsaturated, potassium salts: Similar in structure but contain potassium ions instead of sodium ions.
Fatty acids, C14-18 and C16-18-unsaturated, zinc salts: Contain zinc ions and have different solubility and reactivity properties.
Uniqueness
Fatty acids, C14-18 and C16-18-unsaturated, sodium salts are unique due to their specific combination of unsaturated fatty acids and sodium ions, which provide distinct surfactant properties and reactivity compared to their potassium and zinc counterparts .
Propriétés
IUPAC Name |
octadec-10-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJSBBXBKPUZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863943 | |
| Record name | Octadec-10-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30863943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B3428321.png)




